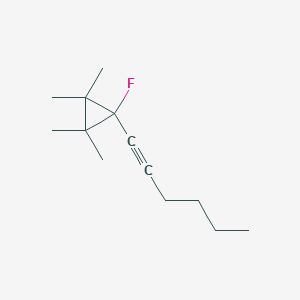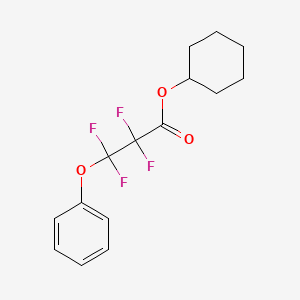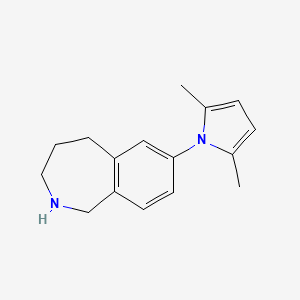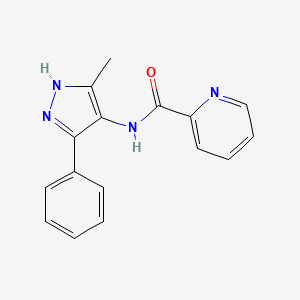![molecular formula C7H16LiP B12591145 Lithium, [[bis(1-methylethyl)phosphino]methyl]- CAS No. 579444-77-2](/img/structure/B12591145.png)
Lithium, [[bis(1-methylethyl)phosphino]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium, [[bis(1-methylethyl)phosphino]methyl]- is a chemical compound that belongs to the class of organophosphorus compounds It features a lithium atom bonded to a phosphine ligand, which is substituted with two isopropyl groups and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium, [[bis(1-methylethyl)phosphino]methyl]- typically involves the reaction of a chlorophosphine with an organolithium reagent. One common method is the reaction of chlorophosphine with isopropylmagnesium chloride (a Grignard reagent) to form the corresponding phosphine, which is then treated with a lithium reagent to yield the desired compound .
Industrial Production Methods
Industrial production of lithium, [[bis(1-methylethyl)phosphino]methyl]- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium, [[bis(1-methylethyl)phosphino]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The lithium atom can be substituted with other metal atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various metal halides for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various metal-phosphine complexes. These products have significant applications in catalysis and materials science .
Applications De Recherche Scientifique
Lithium, [[bis(1-methylethyl)phosphino]methyl]- has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Biology: The compound is explored for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent and its role in medicinal chemistry.
Mécanisme D'action
The mechanism by which lithium, [[bis(1-methylethyl)phosphino]methyl]- exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved include transition metal centers and catalytic cycles in which the compound acts as a ligand, stabilizing reactive intermediates and enhancing reaction rates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to lithium, [[bis(1-methylethyl)phosphino]methyl]- include:
- Lithium, [1-[bis(1-methylethyl)phosphino]-2,4-cyclopentadien-1-yl]
- 1,2-Bis(2,6-dimethylphenylphosphino)ethane
- PCP pincer complexes
Uniqueness
Lithium, [[bis(1-methylethyl)phosphino]methyl]- is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties make it particularly effective as a ligand in catalysis, offering advantages in terms of reactivity and selectivity compared to other similar compounds .
Propriétés
Numéro CAS |
579444-77-2 |
|---|---|
Formule moléculaire |
C7H16LiP |
Poids moléculaire |
138.1 g/mol |
Nom IUPAC |
lithium;methanidyl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C7H16P.Li/c1-6(2)8(5)7(3)4;/h6-7H,5H2,1-4H3;/q-1;+1 |
Clé InChI |
KWHTZBLJXMIZRF-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC(C)P([CH2-])C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3-bromo-5-tert-butylbenzene)](/img/structure/B12591076.png)

![3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol](/img/structure/B12591082.png)

![1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridin-1-ium chloride](/img/structure/B12591096.png)


![2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide](/img/structure/B12591118.png)
![Ethanone, 1-[2-(2-ethoxyethoxy)-3,6-dihydroxyphenyl]-](/img/structure/B12591125.png)
![2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol](/img/structure/B12591132.png)
![2,2-Dichloro-1-[(1,3-dichloropropan-2-yl)oxy]propane](/img/structure/B12591134.png)
![2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine](/img/structure/B12591137.png)


